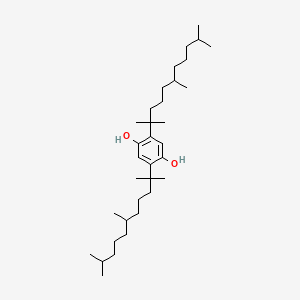![molecular formula C17H16N2O3 B14234874 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione CAS No. 415696-70-7](/img/structure/B14234874.png)
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its quinazoline ring structure, has shown promise in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water, which proceeds efficiently without any catalyst .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides. Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its antiproliferative activities against cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases and enzymes. The compound can modulate key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Molecular docking studies have revealed that the compound can form intermolecular interactions with the active sites of target enzymes, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its methoxyphenyl substitution enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development .
Properties
CAS No. |
415696-70-7 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-[2-(2-methoxyphenyl)ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-2-6-12(15)10-11-19-16(20)13-7-3-4-8-14(13)18-17(19)21/h2-9H,10-11H2,1H3,(H,18,21) |
InChI Key |
MYDIDYUGSAVJRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
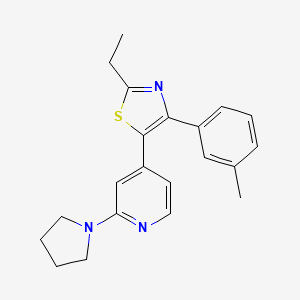
![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
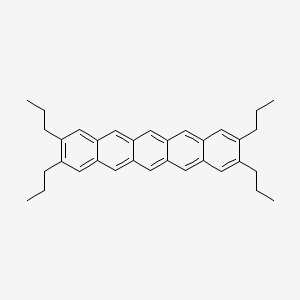
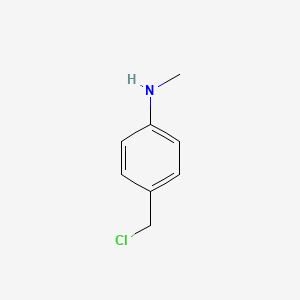

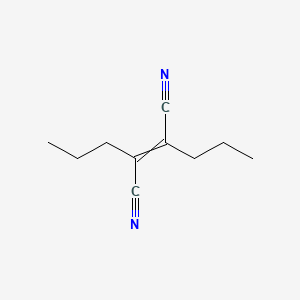
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
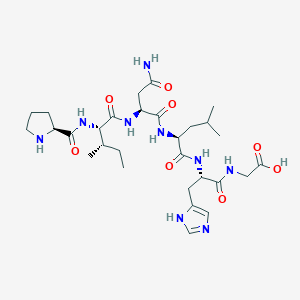
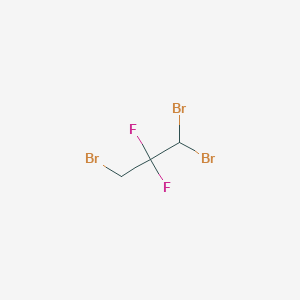
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
